molecular formula C12H10O B14495437 1-Phenylhex-1-en-4-yn-3-one CAS No. 63124-73-2

1-Phenylhex-1-en-4-yn-3-one

Cat. No.: B14495437
CAS No.: 63124-73-2
M. Wt: 170.21 g/mol
InChI Key: GNWGSNAZSBIJDY-UHFFFAOYSA-N
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Description

1-Phenylhex-1-en-4-yn-3-one is an α,β-unsaturated ketone with a conjugated enynone system (C=C-C≡C-C=O). Its structure features a phenyl group at position 1, a double bond at C1–C2, a triple bond at C4–C5, and a ketone at C2.

Properties

CAS No.

63124-73-2

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

1-phenylhex-1-en-4-yn-3-one

InChI

InChI=1S/C12H10O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,1H3

InChI Key

GNWGSNAZSBIJDY-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylhex-1-en-4-yn-3-one can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with hex-1-en-4-one under specific conditions. This reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylhex-1-en-4-yn-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products:

    Oxidation: Formation of phenylhex-1-en-4-yn-3-one derivatives like ketones or acids.

    Reduction: Production of alcohols or fully saturated alkanes.

    Substitution: Various substituted phenylhex-1-en-4-yn-3-one compounds.

Scientific Research Applications

1-Phenylhex-1-en-4-yn-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Phenylhex-1-en-4-yn-3-one exerts its effects involves interactions with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, which can influence biological pathways. Specific molecular targets and pathways may include enzymes involved in oxidative stress and cellular signaling mechanisms.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Features Reactivity/Stability Insights Reference
This compound Enynone system (C=C-C≡C-C=O), linear chain High electrophilicity at ketone; moderate stability N/A
1-Phenylhex-1-en-3-one α,β-unsaturated ketone (no triple bond) Lower conjugation; reduced reactivity in cycloadditions
(E,E)-1-Phenylhexa-1,3-dien-5-yne Conjugated diene + triple bond Enhanced electron delocalization; limited carbonyl chemistry
4-Phenylcyclohex-3-en-1-one Cyclic enone system Higher ring strain; steric hindrance in reactions
6-Phenylhexa-1,3,5-triyn-1-ol Three consecutive triple bonds + hydroxyl Extreme reactivity; low thermal stability
7-(4-Hydroxyphenyl)...heptan-3-one Long chain with polar substituents Improved solubility; potential for hydrogen bonding

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